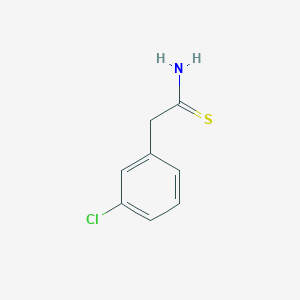

2-(3-Chlorophenyl)ethanethioamide

Description

2-(3-Chlorophenyl)ethanethioamide is a thioamide derivative characterized by a 3-chlorophenyl group attached to an ethanethioamide backbone (C₈H₇ClN₂S, MW 198.67). For instance, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide, a structurally analogous precursor, is synthesized via the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . The 3-chlorophenyl substituent likely enhances electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name |

2-(3-chlorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUTYXNSDJJDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602629 | |

| Record name | (3-Chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834861-72-2 | |

| Record name | (3-Chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-CHLOROPHENYL)THIOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(3-Chlorophenyl)ethanethioamide, also known by its CAS number 834861-72-2, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a thioamide functional group, which contribute to its unique properties and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C9H10ClN1S1 |

| Molecular Weight | 201.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | 834861-72-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thioamide group can participate in hydrogen bonding and coordinate with metal ions, which may enhance its reactivity and ability to modulate biological pathways.

Neuroprotective Effects

Recent studies suggest that compounds with similar structures can offer neuroprotective benefits. For example, certain thioamides have been shown to improve cell survival rates in neurodegenerative models . The neuroprotective potential of this compound could be explored further in the context of diseases such as Alzheimer’s or Parkinson’s disease.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, phenethyl isothiocyanate (PEITC), a compound structurally related to thioamides, has been reported to induce apoptosis in cancer cells by modulating cell cycle regulators . Similar assays for this compound would be necessary to establish its cytotoxic profile.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial effects of various thioamides indicated that these compounds could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .

- Cancer Research : In vitro studies on structurally similar compounds have shown that they can induce cell cycle arrest and apoptosis in human glioblastoma cells. This suggests that this compound may also possess anticancer properties worth investigating .

- Neuroprotection : Compounds exhibiting neuroprotective activity have been shown to enhance cell survival rates in models of oxidative stress. Investigating the effects of this compound on neuronal cell lines could reveal its potential in neurodegenerative disease models .

Comparison with Similar Compounds

Table 1: Comparison of Thioamide-Based Analogues

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)ethanethioamide | 3-Cl-C₆H₄, ethanethioamide | C₈H₇ClN₂S | 198.67 | Precursor for thiazoline synthesis |

| 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide | 4-CF₃-C₆H₄, oxo, thioamide | C₁₅H₁₁F₃NOS | 310.05 | Yellow oil, solidifies in air; characterized by NMR and HRMS |

| 2-{(3-Fluorophenyl)methylamino}ethanethioamide | 3-F-C₆H₄, methylamino | C₁₀H₁₃FN₂S | 212.29 | Fluorinated analogue; structural variation for bioactivity studies |

Key Observations :

- The 3-chlorophenyl group in this compound provides distinct steric and electronic effects compared to 4-trifluoromethylphenyl (electron-withdrawing) or 3-fluorophenyl (smaller halogen) substituents.

- The oxo group in the trifluoromethyl derivative () alters polarity and reactivity, as evidenced by its oily consistency and air-solidification behavior .

Chlorophenyl Ethylamine Derivatives

Table 2: Positional Isomerism in Chlorophenyl Compounds

Key Observations :

- meta-Substitution (3-chloro) in ethylamines increases density slightly compared to para-substitution (4-chloro), likely due to altered molecular packing .

- These ethylamines serve as intermediates for pharmaceuticals or polymers, highlighting the importance of substitution patterns in industrial applications.

Acetamide and Benzothiazole Derivatives

Table 3: Functional Group Variations

Key Observations :

- Thioamides (C=S) exhibit greater nucleophilicity compared to acetamides (C=O), influencing their reactivity in cyclization reactions (e.g., thiazoline formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.